Product packaging for Isothiazolo[4,3-b]pyridin-3-amine(Cat. No.:CAS No. 42242-13-7)

Isothiazolo[4,3-b]pyridin-3-amine

Cat. No.: B1602709
CAS No.: 42242-13-7
M. Wt: 151.19 g/mol
InChI Key: APCKXVIYMLWSGH-UHFFFAOYSA-N
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Description

Isothiazolo[4,3-b]pyridin-3-amine is a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly in the development of potent and selective inhibitors of Cyclin G-associated Kinase (GAK) . GAK is a serine/threonine kinase that plays a master regulatory role in clathrin-mediated endocytosis, a cellular process hijacked by numerous viruses for entry and replication . As such, GAK has been validated as a host target for developing broad-spectrum antiviral agents, and derivatives of this core structure are being explored as potential therapeutics against viruses such as hepatitis C, dengue, and Ebola . The isothiazolo[4,3-b]pyridine core serves as a privileged structure for GAK inhibition. Structure-Activity Relationship (SAR) studies demonstrate that this scaffold can be functionalized at various positions to optimize potency, with modifications at the 3-position and the incorporation of aryl groups at the 5, 6, or 7 positions of the pyridine ring being a common strategy to achieve high GAK affinity . Researchers value this compound as a key synthetic intermediate for constructing disubstituted analogues to probe kinase function and develop novel antiviral compounds . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B1602709 Isothiazolo[4,3-b]pyridin-3-amine CAS No. 42242-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]thiazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKXVIYMLWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590256
Record name [1,2]Thiazolo[4,3-b]pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID20590256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-13-7
Record name Isothiazolo[4,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42242-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2]Thiazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isothiazolo 4,3 B Pyridin 3 Amine and Its Derivatives

Retrosynthetic Analysis of the Isothiazolo[4,3-b]pyridine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the Isothiazolo[4,3-b]pyridine core, the analysis primarily involves the disconnection of the isothiazole (B42339) ring from the pyridine (B92270) scaffold. researchgate.netnih.gov The key bond cleavages are typically the C-S and N-S bonds of the isothiazole moiety. This deconstruction leads back to a critical intermediate: an appropriately substituted 2-aminopyridine (B139424) derivative containing a sulfur-bearing functional group at the 3-position, such as a thioamide. researchgate.netnih.gov Further disconnection of this aminothioamide intermediate points toward a functionalized 3-nitropyridine (B142982) as a viable starting precursor. researchgate.netnih.govnih.gov This strategic approach allows for the logical planning of a forward synthesis, starting from readily accessible materials. researchgate.net

Key Precursors and Building Blocks in Isothiazolo[4,3-b]pyridine Synthesis

The synthesis of the Isothiazolo[4,3-b]pyridine system is highly dependent on the availability of suitably functionalized pyridine precursors. researchgate.net Nitropyridines, in particular, serve as versatile and readily available building blocks for a wide range of heterocyclic systems. researchgate.net

Utilization of Halogenated Nitropyridines

Halogenated nitropyridines are crucial starting materials in many synthetic routes due to the reactivity of the halogen atoms toward nucleophilic substitution and the utility of the nitro group as a precursor to an amine. nih.govchemicalbook.com

2,4-dichloro-3-nitropyridine (B57353) : This commercially available compound is a frequently used precursor for synthesizing 3,7-disubstituted Isothiazolo[4,3-b]pyridines. researchgate.netnih.govmdpi.com The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position. nih.gov This differential reactivity allows for selective functionalization, such as in Suzuki-Miyaura cross-coupling reactions to introduce an aryl group at the C4 position. researchgate.netnih.gov Subsequent reactions can then be performed on the remaining chloro and nitro groups to construct the isothiazole ring. nih.govnih.gov

3-nitro-5-bromopyridine-2-carbonitrile : While less commonly cited for this specific core, related structures like 2-amino-5-bromopyridine (B118841) and 2-nitro-5-bromopyridine are important intermediates in pyridine chemistry. google.comgoogle.com The synthesis of 2-amino-3-nitro-5-halogenopyridines is a known process, highlighting the utility of such halogenated nitropyridines as precursors for complex substituted pyridines. google.com The nitrile and nitro groups provide essential handles for transformation into the amine and thioamide functionalities required for isothiazole ring formation.

Multi-Step Synthetic Strategies for the Isothiazolo[4,3-b]pyridine System

The construction of the Isothiazolo[4,3-b]pyridine ring system from nitropyridine precursors involves a canonical sequence of reactions.

Reduction Reactions for Nitro Group Transformation to Amines

A critical step in the synthetic pathway is the reduction of the nitro group on the pyridine ring to an amine. researchgate.net This transformation is essential for the subsequent cyclization to form the isothiazole ring. Several reducing agents can accomplish this, with the choice often depending on the other functional groups present in the molecule.

Reducing AgentSubstrate TypeConditionsOutcomeReference
Iron (Fe) powderAromatic nitro compoundsAcetic acid (AcOH), 70°CHigh yield reduction to amine researchgate.netresearchgate.net
Tin(II) chloride (SnCl2)4-amino-3-nitropyridineNot specifiedReduction to diamine google.com
H2/Pd-CAromatic nitro compoundsCatalytic hydrogenationHigh yield reduction to amine organic-chemistry.org
Zinc (Zn) dustFunctionalized nitroarenesWater with nanomicelles, RTMild and efficient reduction organic-chemistry.org

One common and effective method involves using iron powder in acetic acid. researchgate.net This classical approach is robust and widely used for the reduction of nitroarenes. researchgate.net Other methods include catalytic hydrogenation using palladium on carbon (Pd/C) or the use of other metals like zinc in various conditions. organic-chemistry.org

Thionation Reactions to Facilitate Ring Closure

To form the isothiazole ring, a sulfur atom must be introduced. This is typically achieved by converting a carbonyl group (like an amide) into a thioamide. This thionation step creates the necessary ortho-aminothioamide intermediate. nih.gov The most common reagent used for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). researchgate.netgoogle.com The reaction is generally carried out by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene. researchgate.net Other phosphorus sulfides, such as P4S10, can also be used, though they can sometimes lead to lower yields. google.com

Oxidative Cyclization for Isothiazole Moiety Formation

The final and key step in forming the Isothiazolo[4,3-b]pyridine core is the oxidative cyclization of the ortho-aminothioamide intermediate. nih.gov This intramolecular reaction forms the N-S bond of the isothiazole ring. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents for this cyclization include:

Hydrogen Peroxide (H2O2) : An aqueous solution of H2O2 is often used in a solvent mixture like DCM/MeOH at moderately elevated temperatures to effect the cyclization. nih.govresearchgate.net

Iodine (I2) : Molecular iodine, often in the presence of a base like potassium carbonate, is an effective reagent for this type of oxidative ring closure. thieme-connect.comnih.gov

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : DDQ is a powerful oxidizing agent that can be used for the cyclization and was also shown to be effective for deprotection steps in related syntheses. nih.govmdpi.com

Bromine (Br2) : Molecular bromine in a suitable solvent like ethyl acetate (B1210297) can also facilitate the oxidative cyclization of propanethioamides to form isothiazoles. thieme-connect.com

This cyclization step is crucial as it completes the synthesis of the bicyclic heterocyclic system, leading to the desired Isothiazolo[4,3-b]pyridin-3-amine or its derivatives. nih.govmdpi.com

Diazotization and Halogenation of the Exocyclic Amino Group

The conversion of the exocyclic amino group of this compound to a halogen atom is a key transformation for introducing further diversity into the scaffold. This is typically achieved through a Sandmeyer reaction, a well-established method for converting aromatic amines into aryl halides via an intermediate diazonium salt. wikipedia.org The process begins with the diazotization of the amino group, usually with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a reactive diazonium salt. This intermediate is then treated with a copper(I) halide (CuCl, CuBr) to introduce the corresponding halogen onto the isothiazolo[4,3-b]pyridine core. wikipedia.orgnih.gov

This two-step sequence provides a reliable route to 3-halo-isothiazolo[4,3-b]pyridines, which are versatile intermediates for subsequent cross-coupling reactions. The efficiency of the Sandmeyer reaction can be influenced by factors such as temperature, acid concentration, and the nature of the copper catalyst. nih.gov While classical procedures often require harsh conditions, modern variations aim for milder and more efficient transformations. pku.edu.cn

Advanced Coupling Reactions in the Derivatization of this compound

Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions that have been instrumental in the derivatization of the isothiazolo[4,3-b]pyridine scaffold. These reactions, predominantly catalyzed by palladium, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the arylation of the isothiazolo[4,3-b]pyridine nucleus. This reaction typically involves the coupling of a halo-isothiazolo[4,3-b]pyridine with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov A notable application is the selective C-4 arylation of 2,4-dichloro-3-nitropyridine as a key step in the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines. nih.gov Ligand-free Suzuki-Miyaura coupling conditions, sometimes referred to as "Jeffery-Heck" conditions, have been successfully employed for this transformation, utilizing PdCl2 as the catalyst, Na2CO3 as the base, and a phase-transfer catalyst like NBu4Br. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of the Suzuki-Miyaura reaction. rsc.orgresearchgate.net For instance, the use of specific phosphine (B1218219) ligands can significantly enhance the efficiency of coupling with challenging substrates, such as electron-deficient heteroaryl halides. nih.gov The reaction conditions can be tailored to achieve arylation at different positions of the isothiazolo[4,3-b]pyridine scaffold, providing access to a wide range of analogs with diverse substitution patterns. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling in Isothiazolo[4,3-b]pyridine Synthesis
Starting MaterialCoupling PartnerCatalyst/LigandBaseProductReference
2,4-dichloro-3-nitropyridine(3,4-dimethoxyphenyl)boronic acidPdCl2 (ligand-free)Na2CO32-chloro-4-(3,4-dimethoxyphenyl)-3-nitropyridine nih.gov
3,6-dibromo-isothiazolo[4,5-b]pyridineArylboronic acidXPhos Pd G3-3-amino-6-aryl-isothiazolo[4,5-b]pyridine derivatives rsc.org

Palladium-catalyzed aminocarbonylation is a powerful method for the introduction of amide functionalities onto the isothiazolo[4,3-b]pyridine core. nih.gov This reaction involves the coupling of a halo-isothiazolo[4,3-b]pyridine with an amine and carbon monoxide, mediated by a palladium catalyst. A key advantage of this method is the ability to directly install a carboxamide group, which can be a crucial pharmacophore in bioactive molecules. nih.gov

In the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines, a palladium-catalyzed aminocarbonylation was employed as a pivotal step. nih.gov The reaction utilized a Pd(OAc)2/Xantphos catalytic system with benzylamine (B48309) as the amine source and in situ generated carbon monoxide. researchgate.net Alternative and safer sources of carbon monoxide, such as chloroform, have also been developed for aminocarbonylation reactions of other heterocyclic systems, which could potentially be applied to isothiazolo[4,3-b]pyridine derivatives. dntb.gov.ua The optimization of reaction conditions, including the choice of catalyst, ligand, base, and CO source, is critical to achieve high yields and avoid side reactions. nih.gov

The formation of amide bonds is a frequent and essential transformation in the derivatization of this compound, particularly for modifying the exocyclic amino group. nih.gov Standard peptide coupling reagents are commonly employed to facilitate the reaction between a carboxylic acid and the amino group of the isothiazolo[4,3-b]pyridine scaffold. Among the most effective and widely used are uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.govluxembourg-bio.com

These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. The use of HATU and TBTU is advantageous as they generally lead to high yields, fast reaction times, and minimal racemization, especially when dealing with chiral carboxylic acids. peptide.comuni-kiel.de In the synthesis of a series of amides derived from 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, both HATU and TBTU were successfully used as coupling agents, demonstrating their utility in diversifying this class of compounds. nih.gov The choice between these reagents can sometimes be influenced by the specific substrates and the desired reaction outcomes. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation
ReagentFull NameKey FeaturesReference
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, low racemization, based on HOAt. luxembourg-bio.compeptide.com
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateEffective and widely used, based on HOBt. nih.govluxembourg-bio.com

Regioselectivity and Stereoselectivity in Isothiazolo[4,3-b]pyridine Synthesis

The control of regioselectivity is a critical aspect of the synthesis of substituted isothiazolo[4,3-b]pyridines. The pyridine ring within the scaffold presents multiple positions for substitution, and directing reactions to a specific site is essential for building the desired molecular architecture. For instance, in the synthesis of 3,7-disubstituted analogs, a ligand-free Suzuki-Miyaura coupling on 2,4-dichloro-3-nitropyridine showed high selectivity for arylation at the C-4 position. nih.gov This regiochemical outcome is influenced by the electronic and steric properties of the starting material and the reaction conditions. Similarly, subsequent functionalization steps, such as aminocarbonylation, must proceed with high regioselectivity to yield the target isomer. nih.gov The development of synthetic routes that allow for the regioselective functionalization of different positions on the isothiazolo[4,3-b]pyridine core is a key focus of ongoing research, as the position of substituents can dramatically impact biological activity. nih.govrsc.org

Stereoselectivity, while less frequently discussed in the context of the core aromatic scaffold, becomes paramount when chiral centers are introduced, for example, through the attachment of chiral side chains or the synthesis of analogs with stereogenic centers on substituents. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, synthetic methods that allow for the stereocontrolled introduction of substituents are of significant interest. While the current literature on isothiazolo[4,3-b]pyridines primarily focuses on the regioselectivity of the core, the principles of asymmetric synthesis would apply to the preparation of enantiomerically pure derivatives.

Challenges and Optimization Strategies in Synthetic Procedures for Isothiazolo[4,3-b]pyridine Analogs

The synthesis of isothiazolo[4,3-b]pyridine analogs is not without its challenges. A significant hurdle can be the limited commercial availability of suitably substituted pyridine precursors, which often necessitates their multi-step synthesis. nih.gov For example, the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines required a de novo synthesis strategy due to the lack of commercially available 4-halo-3-nitropicolinonitriles. nih.gov

Another challenge lies in the optimization of reaction conditions to maximize yields and minimize side products. For instance, in palladium-catalyzed reactions like the Suzuki-Miyaura coupling and aminocarbonylation, careful selection of the catalyst, ligands, base, and solvent is crucial to achieve the desired transformation efficiently. nih.govrsc.org Deprotection steps can also be problematic; in one reported synthesis, standard methods for removing a p-methoxybenzyl (PMB) protecting group led to complex reaction mixtures and low yields, necessitating the development of an alternative, milder deprotection strategy using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov

Optimization strategies often involve screening a variety of reaction parameters. For Suzuki-Miyaura couplings, this can include testing different palladium sources, phosphine ligands, and bases to find the optimal combination for a given substrate. researchgate.net In aminocarbonylation reactions, the method of carbon monoxide generation can be varied to improve safety and efficiency. nih.govdntb.gov.ua Overcoming these synthetic challenges through careful planning and optimization is key to the successful preparation of novel isothiazolo[4,3-b]pyridine analogs for biological evaluation.

Structure Activity Relationship Sar Studies of Isothiazolo 4,3 B Pyridin 3 Amine Derivatives

Modulations at Position 3 of the Isothiazolo[4,3-b]pyridine Scaffold

Initial research and subsequent extensive exploration have demonstrated that position 3 of the isothiazolo[4,3-b]pyridine core can accommodate a wide range of substituents, allowing for the fine-tuning of biological activity. rsc.orgnih.gov This tolerance for structural diversity has been a key area of focus for optimizing GAK affinity. nih.govrsc.orgnih.gov

The introduction of nitrogen-containing heterocycles at position 3 has proven to be a successful strategy for achieving high GAK affinity. The initial discovery of this class of inhibitors featured a morpholine (B109124) moiety at this position, which resulted in a compound with an IC₅₀ value of 51 nM. rsc.org Subsequent studies confirmed that saturated cycloaliphatic heterocycles, such as morpholinyl and piperidinyl groups, are well-tolerated. mdpi.comnih.gov Further research explored a variety of secondary and tertiary amines, indicating that diverse N-nucleophiles can be introduced at this position while retaining significant biological activity. rsc.org The substitution of the exocyclic amino group of 3-amino-6-bromo-isothiazolo[4,3-b]pyridine with various amines has been a common synthetic route to generate these derivatives. nih.gov

Table 1: Effect of Nitrogen-Containing Substituents at Position 3 on GAK Affinity
CompoundSubstituent at Position 3Substituent at Position 6GAK Affinity (IC₅₀/Kd)Reference
Compound 1MorpholineSubstituted Phenyl51 nM (IC₅₀) rsc.org
Compound 4PiperidinylSubstituted PhenylPotent Affinity mdpi.com

To further enhance potency, researchers have explored the introduction of carboxamide functionalities. Appending a carboxamide group to a phenyl or piperidinyl ring at position 3 of the scaffold led to the development of highly potent GAK inhibitors, with IC₅₀ values reaching the low nanomolar range. doi.org Molecular modeling studies rationalized this significant increase in potency, demonstrating that the carboxamide moiety can form an additional hydrogen bond with the Lys69 residue within the GAK active site. doi.org This strategy highlights the potential for exploiting specific interactions with the kinase to improve binding affinity. doi.org

While early findings showed that a simple 3-methoxy analogue lacked GAK affinity, further studies revealed that larger alkoxy groups could be highly effective. nih.gov A systematic expansion of the structural variety at position 3 identified that some of the most potent GAK ligands, with dissociation constants (Kd) below 100 nM, carried an alkoxy group. nih.govrsc.orgnih.gov For instance, a dramatic increase in GAK affinity was observed when the substituent was changed from a methoxy (B1213986) group to an isopropoxy group (Kd = 0.085 μM) or a racemic 2-methoxybutyl group (Kd = 0.074 μM). nih.gov These findings underscore that oxygen nucleophiles, particularly those with increased steric bulk, can be key contributors to high-affinity binding. nih.gov

Table 2: Effect of Oxygen-Containing Substituents at Position 3 on GAK Affinity
CompoundSubstituent at Position 3Substituent at Position 6GAK Affinity (Kd)Reference
8aMethoxy3,4-dimethoxyphenylNo Affinity nih.gov
8bIsopropoxy3,4-dimethoxyphenyl0.085 μM nih.gov
8c(rac)-2-methoxybutyl3,4-dimethoxyphenyl0.074 μM nih.gov

The introduction of carbon-based substituents at position 3 has yielded mixed results, highlighting a sensitivity to the size and nature of the group. Simple aliphatic moieties such as methyl, ethyl, isopropyl, and tert-butyl led to a loss of GAK affinity. nih.gov However, the introduction of a small cyclo-aliphatic group, specifically a cyclopropyl (B3062369) ring, resulted in a derivative with potent GAK affinity (Kd = 1.1 μM). nih.gov In contrast, larger cyclo-aliphatic groups like cyclopentenyl or cycloheptyl diminished the affinity for GAK. nih.gov The presence of an aromatic phenyl ring at position 3 was also found to be favorable, affording a compound with potent GAK affinity (Kd = 0.6 μM). nih.gov

Positional Effects of Substituents on the Pyridine (B92270) Moiety (Positions 5, 6, and 7)

SAR studies have also extensively investigated the impact of substituents on the pyridine ring of the isothiazolo[4,3-b]pyridine scaffold. nih.gov The position of these substituents has been shown to be a critical determinant of GAK inhibitory activity. nih.govmdpi.com

A consistent finding across numerous studies is that an electron-rich aryl group attached to the pyridine ring is optimal for GAK affinity. rsc.orgdoi.org The first series of potent inhibitors featured a substituted aryl group, typically a 3,4-dimethoxyphenyl or a 3-methoxy-4-aminophenyl moiety, at position 6. mdpi.comnih.gov

Further exploration revealed that moving the aryl substituent from position 6 to position 5 could maintain, and in some cases, enhance the inhibitory potency. rsc.orgmdpi.com This led to the discovery of 3,5-disubstituted isothiazolo[4,3-b]pyridines with low nanomolar GAK binding affinity. nih.gov For example, a derivative with a 3,4-dimethoxyphenyl group at position 5 displayed potent GAK inhibition and antiviral activity. nih.gov

In stark contrast, relocating the aryl group to position 7 has a detrimental effect on activity. A 3,7-disubstituted analogue, specifically 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine, was found to be completely devoid of GAK affinity. mdpi.comnih.gov This highlights the critical importance of the substitution pattern on the pyridine core, with positions 5 and 6 being favorable for accommodating an aryl group, while position 7 is not.

Table 3: Effect of Aryl Group Position on the Pyridine Moiety on GAK Affinity
CompoundSubstituent at Position 3Position of 3,4-dimethoxyphenyl GroupGAK AffinityReference
3,6-disubstituted analogueMorpholinyl6Potent (IC₅₀ = 24 nM for similar analogue) rsc.orgmdpi.com
3,5-disubstituted analogueMorpholinyl5Potent mdpi.com
3,7-disubstituted analogue (12)Morpholinyl7No Affinity mdpi.com

Comparative Analysis of Regioisomers and their Biological Profiles

The spatial arrangement of atoms within the heterocyclic core and the positioning of substituents are critical determinants of the biological activity of isothiazolo[4,3-b]pyridine derivatives. Comparative analyses of various regioisomers have been instrumental in understanding the structural requirements for potent target engagement, particularly as inhibitors of cyclin G-associated kinase (GAK).

A fundamental comparison is that between the isothiazolo[4,3-b]pyridine scaffold and its regioisomer, isothiazolo[4,5-b]pyridine. Studies have conclusively shown that swapping the sulfur and nitrogen atoms within the isothiazole (B42339) moiety has a profoundly detrimental effect on GAK inhibition. rsc.org A range of newly synthesized isothiazolo[4,5-b]pyridine derivatives were found to be completely devoid of GAK affinity, whereas the parent isothiazolo[4,3-b]pyridines demonstrated potent activity. rsc.orgresearchgate.net This stark difference underscores the critical importance of the specific orientation of the sulfur and nitrogen atoms for interaction with the target protein. rsc.org

Within the active isothiazolo[4,3-b]pyridine scaffold, the placement of aryl substituents on the pyridine ring is a key factor in modulating inhibitory potency. The initial focus of SAR studies was on 3,6-disubstituted derivatives. nih.gov For instance, a compound featuring a morpholine at position 3 and a substituted phenyl group at position 6 showed high GAK affinity. rsc.org Subsequent research explored moving the aryl substituent from position 6 to position 5, which resulted in a compound with an equally high GAK affinity (IC₅₀ = 24 nM). rsc.orgmdpi.com This indicated that both positions 5 and 6 on the pyridine ring are favorable for accommodating an electron-rich aryl group for optimal GAK binding. rsc.org

In stark contrast, moving the aryl group to position 7 of the scaffold leads to a complete loss of biological activity. nih.govmdpi.com The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine regioisomer was found to be completely inactive as a GAK ligand, unlike its potent 3,5- and 3,6-disubstituted counterparts. nih.govmdpi.com This highlights a strict regional constraint for substituent placement on the pyridine portion of the molecule.

The following table summarizes the GAK affinity data for these key regioisomers, illustrating the dramatic impact of substituent positioning.

CompoundSubstitution PatternGAK Affinity (IC50, nM)Source
Compound 83,6-disubstituted24 mdpi.com
Compound 103,5-disubstituted24 mdpi.com
Compound 123,7-disubstituted>10000 mdpi.com

Conformational Analysis and Ligand-Target Interactions in SAR Elucidation

The elucidation of structure-activity relationships is deeply connected to understanding how a ligand conforms and interacts with its biological target at a molecular level. For isothiazolo[4,3-b]pyridine derivatives, X-ray crystallography and molecular modeling have provided detailed insights into the binding mode within the ATP-binding pocket of GAK.

Analysis of the co-crystal structure of a potent 3,6-disubstituted isothiazolo[4,3-b]pyridine inhibitor with GAK (PDB entry 4Y8D) reveals several key interactions that stabilize the complex. rsc.orgnih.gov The isothiazolo[4,3-b]pyridine core itself engages in multiple crucial contacts with the hinge region of the kinase:

A classic hydrogen bond forms between the nitrogen atom of the isothiazole ring and the backbone amide hydrogen of Cys126. rsc.org

A non-conventional hydrogen bond is observed between the sulfur atom of Cys126 (acting as a hydrogen bond donor) and the same isothiazole nitrogen. rsc.org

A chalcogen bond, a specific type of non-covalent interaction, occurs between the sulfur atom of the isothiazole ring and the backbone carbonyl oxygen of Glu124. rsc.org

A weaker, non-conventional hydrogen bond may also exist between the isothiazole sulfur and the hydroxyl group of Thr123. rsc.org

Beyond the core scaffold, the substituents at positions 3 and 6 are involved in significant van der Waals interactions with the surrounding amino acid residues. rsc.org The conformation of the substituent at position 3 is particularly important. While this position can tolerate a variety of groups, including alkoxy, amine, and amide functionalities, their size and shape influence potency. nih.govnih.gov For example, a surprising discovery was that enlarging a small alkoxy group from a methoxy to an isopropoxy moiety at position 3 led to a dramatic increase in GAK affinity, with Kd values improving from micromolar to nanomolar ranges. nih.gov This suggests that the larger group achieves a more favorable conformation and exploits additional hydrophobic interactions within the binding pocket.

Conformational analysis also explains the inactivity of the 3,7-disubstituted regioisomer. Docking studies show that the 3,6- and 3,5-disubstituted derivatives can adopt a relatively planar conformation, allowing them to fit snugly into the ATP-binding pocket as Type I kinase inhibitors. nih.gov However, the presence of the bulky aryl group at position 7 introduces severe steric hindrance, preventing the molecule from achieving the necessary planarity for effective binding. nih.gov This steric clash disrupts the key interactions required for inhibition, rationalizing the compound's complete lack of affinity for GAK. nih.govmdpi.com

Computational Approaches for Rationalizing SAR Findings

Computational chemistry, including molecular modeling and in silico docking simulations, has become an indispensable tool for rationalizing the experimental SAR findings for isothiazolo[4,3-b]pyridine derivatives. rsc.orgnih.govmdpi.com These methods provide a molecular-level explanation for the observed differences in biological activity among various isomers and analogs.

Molecular modeling was instrumental in explaining the stark difference in activity between the isothiazolo[4,3-b]pyridine and isothiazolo[4,5-b]pyridine regioisomers. rsc.orgresearchgate.net By superimposing the inactive isothiazolo[4,5-b]pyridine structure onto the crystallographically determined binding mode of its active counterpart, researchers could visualize the consequences of swapping the nitrogen and sulfur atoms. The altered geometry disrupts the precise hydrogen and chalcogen bonding network with the GAK hinge region (Cys126, Glu124) that is essential for potent inhibition. rsc.org

Furthermore, docking analyses have been successfully employed to rationalize the inactivity of the 3,7-disubstituted isothiazolo[4,3-b]pyridine. nih.govmdpi.com Using the experimentally determined co-crystal structure of a potent inhibitor bound to GAK (PDB 4Y8D) as a template, computational docking of the 3,7-isomer revealed significant steric clashes. nih.gov The model demonstrated that the aryl group at position 7 prevents the bicyclic core from sitting deep within the ATP binding site, thereby precluding the formation of the critical hinge-binding interactions. The expected binding mode for a successful inhibitor, observed for the 3,5- and 3,6-isomers, could not be achieved by the 3,7-isomer, providing a clear rationale for its lack of GAK affinity. nih.gov

These computational approaches not only help in understanding failures but also guide the design of future analogs. By identifying key interactions and potential steric hindrances in silico, researchers can prioritize the synthesis of compounds with a higher probability of success, accelerating the drug discovery process.

Biological Activities and Mechanistic Investigations of Isothiazolo 4,3 B Pyridin 3 Amine Derivatives

Cyclin G-Associated Kinase (GAK) Inhibition

GAK, a serine/threonine kinase, is a key regulator of intracellular trafficking and has been identified as a crucial host factor for the replication of several viruses. bohrium.comnih.gov Isothiazolo[4,3-b]pyridine-based compounds have been developed as potent and selective inhibitors of GAK, demonstrating a promising avenue for broad-spectrum antiviral therapies. nih.govbohrium.com

Cyclin G-Associated Kinase (GAK) is a cellular serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for the internalization of molecules from the cell surface. mdpi.com GAK, along with adaptor-associated kinase 1 (AAK1), phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the binding of cargo proteins and facilitates the formation of clathrin-coated vesicles. mdpi.com This kinase is also involved in the uncoating of these vesicles within the cytoplasm. mdpi.com

Beyond its normal cellular functions, GAK is co-opted by numerous viruses to facilitate their life cycles. bohrium.com As a cellular regulator of the clathrin-associated host adaptor proteins AP-1 and AP-2, GAK is involved in the intracellular trafficking of multiple unrelated RNA viruses during both the early and late stages of viral replication. bohrium.comnih.govnih.gov This makes GAK an attractive target for host-directed antiviral therapies, as inhibiting a host factor essential for viral replication can offer a broad-spectrum approach to treating viral infections. bohrium.com

The development of isothiazolo[4,3-b]pyridine derivatives has led to compounds with high affinity and selectivity for GAK. nih.gov The binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the GAK binding affinity of the isothiazolo[4,3-b]pyridine scaffold. mdpi.comnih.gov It has been demonstrated that substitutions at the 3 and 6 positions of the isothiazolo[4,3-b]pyridine core are crucial for high-affinity binding. mdpi.com For instance, compounds with a morpholine (B109124) group at position 3 and a substituted phenyl moiety at position 6 have shown potent GAK affinity. rsc.org Moving the aryl group from position 6 to position 5 has also resulted in compounds with high GAK affinity. rsc.org

Several isothiazolo[4,3-b]pyridine analogs have demonstrated GAK Kd values in the low nanomolar to micromolar range. nih.govnih.gov For example, a derivative with a 3,4-dimethoxyphenyl group at position 3 exhibited a low nanomolar binding affinity for GAK. nih.gov The selectivity of these compounds is also a critical factor, and studies have shown that some derivatives are highly selective for GAK over other kinases. mdpi.com

Table 1: GAK Binding Affinity of Selected Isothiazolo[4,3-b]pyridine Derivatives

Compound Substituent at Position 3 Substituent at Position 6 GAK Affinity (Kd) Reference
1 Morpholine 4-amino-3-methoxyphenyl 8.9 nM nih.gov
2 3-ethoxy 3,4-dimethoxyphenyl < 100 nM nih.gov
3 3-isopropoxy 3,4-dimethoxyphenyl < 100 nM nih.gov
4 N-piperidinyl 4-amino-3-methoxyphenyl 0.97 µM nih.gov
5 4-cyanopiperidinyl 4-amino-3-methoxyphenyl 0.25 µM nih.gov
6 3-carboxamide congener 4-amino-3-methoxyphenyl 0.16 µM nih.gov
7 Cyclopropyl (B3062369) 3,4-dimethoxyphenyl 1.1 µM nih.gov
8 Phenyl 3,4-dimethoxyphenyl 0.6 µM nih.gov

This table is for illustrative purposes and represents a selection of compounds from the literature. The specific compound numbering may vary between publications.

The mechanism of GAK inhibition by isothiazolo[4,3-b]pyridine analogs involves their direct binding to the ATP-binding pocket of the kinase, acting as type I kinase inhibitors. semanticscholar.org This binding prevents the phosphorylation of GAK's substrates, thereby disrupting its cellular functions. mdpi.com

X-ray crystallography studies have provided detailed insights into the binding mode of these inhibitors. For example, the co-crystal structure of an isothiazolo[4,3-b]pyridine derivative with GAK revealed key interactions within the active site. rsc.org These interactions typically include hydrogen bonds and van der Waals forces between the inhibitor and amino acid residues in the ATP-binding pocket. rsc.org The morpholinyl and 4-amino-3-methoxyphenyl moieties have been shown to engage in significant van der Waals interactions. rsc.org Furthermore, the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the isothiazole (B42339) ring can form crucial hydrogen bonds with the hinge region of the kinase. rsc.org Molecular modeling and docking studies have further elucidated the structural requirements for potent GAK inhibition, guiding the design of new and more effective analogs. mdpi.comsemanticscholar.org

Antiviral Efficacy

The inhibition of GAK by isothiazolo[4,3-b]pyridin-3-amine derivatives translates to significant antiviral activity against a variety of viruses, particularly those that rely on clathrin-mediated endocytosis for entry into host cells.

Dengue virus (DENV), a mosquito-borne flavivirus, is a major global health threat. nih.gov Isothiazolo[4,3-b]pyridine derivatives have demonstrated potent in vitro activity against DENV. nih.gov The antiviral effect is directly correlated with their GAK inhibitory activity; compounds with stronger GAK binding affinity generally exhibit more potent anti-DENV effects. nih.gov Inactive GAK ligands, in contrast, show no antiviral activity. nih.gov

These compounds have been shown to inhibit DENV infection in various cell types, including human hepatoma (Huh-7) cells and human primary dendritic cells. nih.gov The antiviral activity is typically measured by the 50% effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50%. Several isothiazolo[4,3-b]pyridine analogs have displayed EC50 values in the low micromolar range against DENV. nih.gov The broad-spectrum potential of these inhibitors is highlighted by their efficacy against other flaviviruses as well. bohrium.com

Table 2: Anti-Dengue Virus (DENV) Activity of Selected Isothiazolo[4,3-b]pyridine Derivatives

Compound GAK Affinity (Kd) DENV EC50 (µM) Cell Line Reference
12a 0.97 µM 6.38 Huh-7 nih.gov
12d 0.25 µM 0.18 Huh-7 nih.gov
12e 0.16 µM 1.25 Huh-7 nih.gov
12t 1.6 µM 4.86 Huh-7 nih.gov
12k-p, 12r-s Potent GAK affinity ~1 Huh-7 nih.gov

This table is for illustrative purposes and represents a selection of compounds from the literature. The specific compound numbering may vary between publications.

Hepatitis C virus (HCV), another major human pathogen, also relies on host cellular factors for its replication. GAK has been identified as a host factor involved in the HCV life cycle, specifically in the processes of viral entry and assembly. nih.gov Consequently, GAK inhibitors, including those based on the isothiazolo[4,3-b]pyridine scaffold, have been investigated for their anti-HCV activity. nih.gov

Studies have shown that isothiazolo[4,3-b]pyridine derivatives can inhibit HCV replication in vitro. nih.gov The antiviral activity of these compounds against HCV is generally correlated with their GAK binding affinity, although a very high affinity (low nanomolar Kd values) appears to be necessary for potent anti-HCV effects. nih.gov The most potent GAK ligands within this series, particularly the 3-alkoxy-isothiazolo[4,3-b]pyridines, have demonstrated modest anti-HCV activity. nih.gov This suggests that while GAK is a valid target for HCV, further optimization of the inhibitors may be required to achieve high-level antiviral efficacy. nih.gov

Broad-Spectrum Antiviral Potential (e.g., Ebola Virus, Chikungunya Virus)

Derivatives of isothiazolo[4,3-b]pyridine have demonstrated notable broad-spectrum antiviral activity, showing efficacy against a range of unrelated RNA viruses. acs.orgbohrium.com Research has highlighted the potential of these compounds to combat emerging viral threats for which limited or no treatments are currently available. acs.orgnih.gov Specifically, certain isothiazolo[4,3-b]pyridine-based compounds have shown in vitro activity against the Ebola virus and Chikungunya virus. acs.orgbohrium.com This broad-spectrum potential is significant as it suggests that these compounds may target cellular pathways essential for the replication of multiple viruses. nih.gov

The development of these compounds has often been linked to their ability to inhibit cyclin G-associated kinase (GAK), a host protein involved in the intracellular trafficking of various viruses. acs.orgbohrium.com By targeting a host factor, these inhibitors present a potential advantage of a higher genetic barrier to the development of viral resistance. nih.gov Optimized isothiazolo[4,3-b]pyridines have shown improved in vitro efficacy against dengue virus, Ebola virus, and Chikungunya virus, underscoring their potential as a foundation for developing broad-spectrum antiviral therapies. acs.orgbohrium.com

Elucidation of Antiviral Mechanisms of Action (Host-Targeted vs. Direct Acting)

The primary antiviral mechanism of this compound derivatives is attributed to their activity as host-targeted agents, specifically as inhibitors of cyclin G-associated kinase (GAK). acs.orgbohrium.comnih.gov GAK is a cellular serine/threonine kinase that plays a crucial role in regulating clathrin-mediated endocytosis, a process that many viruses exploit for entry into and transport within host cells. nih.gov By inhibiting GAK, these compounds disrupt the viral life cycle at both early and late stages, including entry and assembly. acs.orgnih.gov

The host-targeted nature of these compounds offers a significant advantage over direct-acting antivirals, which target viral proteins. nih.gov Viruses can rapidly mutate their proteins to develop resistance to direct-acting drugs. In contrast, targeting a stable host factor like GAK makes it more difficult for viruses to evolve resistance. nih.gov Furthermore, because multiple unrelated viruses can depend on the same host factors for replication, GAK inhibitors have the potential for broad-spectrum activity. nih.gov The validation of GAK inhibition as a key mechanism of antiviral action for these compounds supports the continued exploration of this host-targeted approach for combating a variety of viral infections. acs.orgbohrium.com

Cellular Assays and In Vitro Models for Antiviral Activity Assessment

The antiviral activity of this compound derivatives has been evaluated using various cellular assays and in vitro models. A common method involves infecting cultured cells with the virus of interest and then treating the cells with the compounds. nih.gov The effectiveness of the compounds is then determined by measuring the reduction in viral replication. nih.govnih.gov

For instance, to assess the anti-HCV activity, Huh-7.5 cells infected with a recombinant hepatitis C virus expressing Renilla luciferase have been utilized. nih.gov The antiviral activity is quantified by measuring the luciferase signal, while cell viability is concurrently assessed using assays like the AlamarBlue-based assay to ensure the observed viral inhibition is not due to cytotoxicity. nih.gov Similar dose-dependent inhibition has been observed in studies with dengue virus (DENV), where the antiviral effect was measured in both immortalized cell lines and, importantly, in human primary monocyte-derived dendritic cells (MDDCs), which are primary targets of DENV in humans. bohrium.com

For assessing broad-spectrum activity, various cell lines are employed depending on the virus. For example, Vero cells, HUH-7 cells, and A549 cells have been used to evaluate antiviral effects against Chikungunya virus. nih.gov Plaque assays are a standard method to quantify infectious virus titers in the supernatant of treated and infected cells. mdpi.com These in vitro models are essential for the initial screening and characterization of the antiviral potency and spectrum of isothiazolo[4,3-b]pyridine derivatives before further preclinical development.

Antiproliferative and Anticancer Properties

Evaluation of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

This compound derivatives and related heterocyclic compounds have been evaluated for their cytotoxic and antiproliferative effects against various cancer cell lines. Studies have shown that certain derivatives of fused thiazoles and pyrimidines exhibit significant cytotoxic effects. For example, some thiazolo[3,2-c]pyrimidines displayed strong cytotoxic effects against human breast (MCF-7) and hepatocellular (HEPG2/C3A) adenocarcinoma cell lines, with some compounds showing activity at low micromolar concentrations. scispace.com Similarly, derivatives of 1H-pyrazolo[3,4-b]quinolin-3-amine have been shown to inhibit the growth of a panel of cancer cell lines, including those from breast, colon, prostate, brain, and ovarian cancers. nih.gov

The antiproliferative activity is often assessed using the MTT assay, which measures cell viability. mdpi.com For example, the cytotoxic effects of acs.orgbohrium.comnih.govtriazolo[4,3-c]quinazolines were evaluated on HeLa and B16 tumor cell lines, with the melanoma B16 cells showing greater sensitivity. nih.gov The antiproliferative activity of some 4-amino-thieno[2,3-d]pyrimidine derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines has also been reported, with some compounds showing high selective indices. mdpi.com These studies indicate that the isothiazolo[4,3-b]pyridine scaffold and related structures are promising for the development of new anticancer agents.

Table 1: Cytotoxic and Antiproliferative Activity of Related Heterocyclic Compounds

Compound ClassCell Line(s)Observed EffectReference
Thiazolo[3,2-c]pyrimidinesMCF-7, HEPG2/C3AStrong cytotoxic effects scispace.com
1H-Pyrazolo[3,4-b]quinolin-3-aminesBreast, Colon, Prostate, Brain, Ovarian Cancer LinesGrowth inhibition nih.gov
acs.orgbohrium.comnih.govTriazolo[4,3-c]quinazolinesHeLa, B16Cytotoxic/antiproliferative nih.gov
4-Amino-thieno[2,3-d]pyrimidinesMCF-7, MDA-MB-231Antiproliferative activity mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgbohrium.comnih.govtriazine SulfonamidesHeLa, HCT 116, PC-3, BxPC-3Strong anticancer properties mdpi.com
1,3,4-Thiadiazole derivativesMCF-7, SMMC-7721, A549Antiproliferative activity mdpi.com

Correlation with Kinase Inhibition and Cell Cycle Regulation

The antiproliferative effects of many isothiazolo[4,3-b]pyridine derivatives are closely linked to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. nih.gov A key target for this class of compounds is cyclin G-associated kinase (GAK), a serine/threonine kinase involved in cell proliferation and division. nih.gov By inhibiting GAK, these compounds can disrupt the normal cell cycle, leading to an arrest in cell division and ultimately, cell death (apoptosis).

For instance, studies on 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives have shown that their anticancer efficacy is associated with the induction of apoptosis and cell cycle arrest in the sub-G1 phase in HCT-116 colon cancer cells. nih.gov This indicates that the compounds interfere with the normal progression of the cell cycle, a hallmark of many kinase inhibitors used in cancer therapy. While the primary focus of many studies on isothiazolo[4,3-b]pyridines has been their antiviral activity via GAK inhibition, this same mechanism is relevant to their potential as anticancer agents, as GAK is also implicated in cellular processes that are often dysregulated in cancer. nih.gov

Antimicrobial Activity

In addition to their antiviral and anticancer potential, derivatives of pyridine and fused pyridine heterocyclic systems have been investigated for their antimicrobial properties. Various studies have demonstrated that these compounds can exhibit activity against a range of bacterial and fungal pathogens. mdpi.com For example, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some derivatives showing moderate activity. japsonline.com

Furthermore, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have been screened for their antimicrobial and cytotoxic activities. researchgate.net Some of these compounds exhibited notable antifungal activity, particularly against Candida albicans. researchgate.net The structure-activity relationship studies in this area suggest that the nature and position of substituents on the pyridine and fused heterocyclic rings play a crucial role in determining the antimicrobial potency and spectrum. mdpi.com These findings highlight the versatility of the pyridine scaffold in the development of new antimicrobial agents.

Anti-Inflammatory Potential

While direct and extensive investigations into the anti-inflammatory properties of this compound derivatives are not widely documented in current scientific literature, their primary mechanism of action strongly suggests a potential for modulating inflammatory processes. The biological activity of this class of compounds is predominantly centered on their potent inhibition of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase that plays a crucial role in cellular regulation. nih.govnih.gov

The broader family of Cyclin-Dependent Kinases (CDKs) has been identified as a key regulator of inflammation. nih.gov Research has shown that nuclear CDKs are involved in controlling the expression of inflammatory mediators. nih.gov For instance, certain CDKs are recruited to associate with critical inflammation-related transcription factors, including NF-κB, which orchestrates the expression of numerous pro-inflammatory genes. nih.gov Studies on other specific kinase inhibitors have demonstrated a clear anti-inflammatory effect; for example, inhibiting Cyclin-Dependent Kinase 2 (CDK2) has been shown to suppress the NF-κB signaling pathway, leading to a reduction in inflammatory mediators such as TNF-α and IL-6. mdpi.com This established link between kinase inhibition and the control of inflammatory pathways provides a strong rationale for investigating the anti-inflammatory potential of GAK inhibitors.

The primary research on this compound derivatives has focused on establishing their structure-activity relationship (SAR) as GAK inhibitors, often in the context of antiviral research. nih.gov These studies have successfully identified numerous derivatives with high affinity for GAK, often with dissociation constants (Kd) in the low nanomolar range. nih.gov The potent and selective inhibition of GAK by these compounds underscores their potential to interfere with signaling pathways that may be relevant to inflammation.

Given the role of related kinases in inflammation, the potent GAK inhibitory action of this compound derivatives makes them compelling candidates for future anti-inflammatory research.

Research has been directed at synthesizing and evaluating various substituted Isothiazolo[4,3-b]pyridines to understand their GAK binding affinity. A significant study expanded the structural diversity at the 3-position of the scaffold, revealing that certain substituents are well-tolerated and can maintain high GAK affinity. nih.gov The most potent ligands identified in this series were those featuring an alkoxy group at this position. nih.gov

The following table summarizes the GAK inhibitory activity for a selection of Isothiazolo[4,3-b]pyridine derivatives, highlighting the high affinity that has been achieved through structural modifications.

Table 1: GAK Inhibitory Activity of Selected Isothiazolo[4,3-b]pyridine Derivatives

Compound Substitution Pattern GAK Affinity (Kd in nM)
1 3-(4-Morpholinyl)-6-(3,4-dimethoxyphenyl)- 8.3
2 3-(1-Piperidinyl)-6-(3,4-dimethoxyphenyl)- 8.9
8b 3-Methoxy-6-(3,4-dimethoxyphenyl)- 28
8c 3-Ethoxy-6-(3,4-dimethoxyphenyl)- 22

| 8j | 3-(2-Methoxyethoxy)-6-(3,4-dimethoxyphenyl)- | 83 |

Data sourced from Li, J., et al. (2015). nih.gov

Computational and Theoretical Studies of Isothiazolo 4,3 B Pyridin 3 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For Isothiazolo[4,3-b]pyridin-3-amine derivatives, docking simulations have been crucial in understanding their interaction with GAK, a serine/threonine kinase involved in clathrin-mediated endocytosis and a target for antiviral therapies.

Prediction of Binding Modes and Key Amino Acid Interactions

Docking studies have successfully predicted the binding modes of various Isothiazolo[4,3-b]pyridine analogs within the ATP-binding pocket of GAK. mdpi.com These simulations have revealed that these compounds typically act as type I kinase inhibitors, binding to the active "DFG-in" conformation of the enzyme. mdpi.com

A key interaction consistently observed is the formation of a hydrogen bond between the nitrogen atom of the isothiazole (B42339) ring and the backbone NH and sidechain SH of Cys126 in the hinge region of GAK. mdpi.com Furthermore, a chalcogen bond interaction between the sulfur atom of the isothiazole ring and the backbone oxygen of Glu124 and the hydroxyl group of Thr123 has been identified as a significant contributor to binding affinity. mdpi.com The substituents at the 3-position of the Isothiazolo[4,3-b]pyridine core are shown to project towards a region of the active site where they can form van der Waals interactions with residues such as Val54, Ala67, and Thr123, further stabilizing the complex. mdpi.com

The predictive power of these docking studies is exemplified by the rationalization of the inactivity of certain derivatives. For instance, a 3,7-disubstituted Isothiazolo[4,3-b]pyridine was found to be devoid of GAK affinity, and molecular modeling rationalized this by showing an altered binding mode that lacks the key interactions observed for active 3,5- and 3,6-disubstituted analogs. mdpi.com

Ligand Moiety Interacting GAK Residue(s) Type of Interaction
Isothiazole NitrogenCys126 (backbone NH and sidechain SH)Hydrogen Bond
Isothiazole SulfurGlu124 (backbone O), Thr123 (hydroxyl O)Chalcogen Bond
3-Position SubstituentVal54, Ala67, Thr123Van der Waals Interactions

Application in Rational Drug Design and Optimization

The insights gained from molecular docking have been instrumental in the rational design and optimization of Isothiazolo[4,3-b]pyridine-based GAK inhibitors. By understanding the key interactions required for potent binding, medicinal chemists can strategically modify the scaffold to enhance affinity and selectivity.

Structure-activity relationship (SAR) studies have been guided by these computational models. For example, it has been demonstrated that a wide variety of substituents can be introduced at the 3-position of the scaffold while retaining GAK affinity. nih.gov This includes saturated cycloaliphatic heterocycles (like morpholine (B109124) and piperidine) and substituted phenyl rings. mdpi.com The understanding that this position tolerates structural diversity has allowed for the exploration of various chemical groups to fine-tune the pharmacological properties of these inhibitors. nih.gov

Furthermore, the expansion of SAR studies to other positions on the pyridine (B92270) ring, such as the introduction of a 3,4-dimethoxyphenyl group at position 5, has led to the discovery of derivatives with low nanomolar GAK binding affinity. nih.gov This success underscores the synergy between computational prediction and synthetic chemistry in the development of novel kinase inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

While specific quantum chemical calculation studies on this compound are not extensively detailed in the reviewed literature, this computational methodology offers powerful tools for understanding the intrinsic electronic properties of a molecule. Techniques like Density Functional Theory (DFT) can be employed to investigate the electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential.

For similar heterocyclic systems, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties. niscpr.res.in Such calculations for this compound would provide a deeper understanding of its reactivity, stability, and the nature of its interactions with biological targets at a subatomic level. The distribution of electron density, for instance, can help to explain the nature and strength of the hydrogen and chalcogen bonds observed in docking simulations.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for Isothiazolo[4,3-b]pyridine-based GAK inhibitors would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.

Although a specific pharmacophore model for this compound is not explicitly described in the available literature, the development of such a model would be a logical step in the drug discovery process. Once validated, this model could be used as a 3D query to search large chemical databases for novel compounds that possess the key features required for GAK inhibition. This virtual screening approach can significantly accelerate the identification of new and diverse chemical scaffolds with the potential for therapeutic activity. The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D properties of molecules with their biological activity, would further enhance the predictive power of these computational tools in the search for novel GAK inhibitors. frontiersin.orgtbzmed.ac.ir

Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding mode and the conformational changes that may occur over time. While specific MD simulation studies for the this compound-GAK complex are not detailed in the provided literature, this technique is a standard and powerful tool in computational drug design.

An MD simulation of the docked complex would involve placing it in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of time, typically nanoseconds to microseconds. The results of such simulations can reveal the stability of the key hydrogen and chalcogen bonds identified in docking studies. It can also highlight any conformational rearrangements in the protein or the ligand upon binding. By analyzing the trajectory of the simulation, one can assess the flexibility of different parts of the molecule and the protein, providing a more realistic and dynamic picture of the ligand-receptor interaction than static docking poses alone. For other kinase inhibitor systems, MD simulations have been crucial in validating docking results and providing a deeper understanding of the binding thermodynamics. nih.gov

Future Directions and Advanced Research Perspectives for Isothiazolo 4,3 B Pyridin 3 Amine Research

Design and Synthesis of Next-Generation Isothiazolo[4,3-b]pyridin-3-amine Analogs with Enhanced Efficacy and Improved Pharmacokinetic Profiles

The future of this compound research heavily relies on the design and synthesis of next-generation analogs with superior efficacy and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that the isothiazolo[4,3-b]pyridine scaffold allows for structural modifications at positions 3, 5, 6, and 7, which can significantly impact GAK affinity and antiviral activity. nih.govnih.gov

Key strategies for designing new analogs include:

Modification at Position 3: This position has been shown to tolerate a variety of substituents, including amines, alkoxy groups, and carboxamides, without losing GAK affinity. nih.gov The introduction of morpholine (B109124) and piperidine (B6355638) moieties has yielded some of the most potent derivatives. nih.gov Future work will likely explore a wider range of saturated and unsaturated heterocyclic systems to optimize interactions with the kinase hinge region.

Modification at Position 6: The attachment of substituted aryl groups, such as 3,4,5-trimethoxyphenyl or 3-methoxy-4-aminophenyl, at this position has been shown to be optimal for GAK affinity. nih.gov Further exploration of diverse aryl and heteroaryl substituents is warranted to enhance potency and selectivity.

Exploration of Other Positional Isomers: Research has expanded to include 3,5- and 3,7-disubstituted isothiazolo[4,3-b]pyridines. nih.gov While the 3,7-disubstituted analog showed a lack of GAK affinity, the 3,5-disubstituted version was potent, indicating that the positioning of the aryl group is critical for activity. nih.gov Systematic exploration of other positional isomers will be crucial.

The synthesis of these novel analogs will continue to build upon established synthetic routes, which typically start from substituted pyridine (B92270) precursors. nih.govnih.gov

In Vivo Efficacy Studies and Preclinical Development of Lead Compounds

A critical next step is to translate the in vitro potency of lead this compound compounds into in vivo efficacy. The goals of preclinical development include optimizing lead inhibitors to maximize their therapeutic index and subjecting them to in vitro ADME (absorption, distribution, metabolism, and excretion)-toxicity and initial in vivo pharmacokinetic profiling. dtic.mil

Future research will focus on:

Animal Models: Evaluating the efficacy of lead compounds in well-characterized animal models for various viral infections, such as dengue, Ebola, and chikungunya viruses. dtic.mil

Pharmacokinetic Profiling: Determining the in vivo metabolism and pharmacokinetic profiles of promising analogs to ensure they have suitable drug-like properties for further development. dtic.mil

Toxicity Studies: Conducting comprehensive toxicity studies to ensure the safety of the lead compounds before they can be considered for human trials.

Exploration of Novel Therapeutic Applications Beyond Antiviral and Oncological Indications

While the primary focus has been on antiviral and oncological applications, the role of GAK in other cellular processes suggests that this compound derivatives could have broader therapeutic potential. GAK is implicated in cellular trafficking and has been linked to other diseases.

Future research should explore the potential of these compounds in:

Neurodegenerative Diseases: Investigating the role of GAK in conditions like Parkinson's disease and evaluating the therapeutic potential of GAK inhibitors in relevant models.

Inflammatory Disorders: Given the role of kinases in inflammatory signaling pathways, the anti-inflammatory potential of these compounds should be explored.

Investigation of Potential Drug Resistance Mechanisms and Strategies for Overcoming Them

A significant advantage of targeting host factors like GAK is the potentially higher genetic barrier to the development of drug resistance compared to drugs that target viral proteins. dtic.mil This is because the virus would need to evolve to utilize different host pathways, which is a more complex process than a simple mutation in a viral protein.

Future research will aim to:

Confirm the High Barrier to Resistance: Conduct long-term in vitro studies to assess the potential for viruses to develop resistance to this compound derivatives. Studies with Dengue virus have already shown no phenotypic resistance after multiple passages with GAK inhibitors.

Identify Potential Escape Mutants: If resistance does emerge, sequencing the viral genome to identify escape mutations will provide valuable insights into the mechanism of action and potential ways to circumvent resistance.

Development of Combination Therapies Incorporating this compound Derivatives

Combination therapy is a cornerstone of modern antiviral and anticancer treatment. The unique mechanism of action of this compound derivatives makes them attractive candidates for combination regimens.

Future strategies include:

Combination with Direct-Acting Antivirals (DAAs): For viral infections like HCV, combining a host-acting agent like a GAK inhibitor with DAAs could lead to synergistic effects and a lower likelihood of resistance.

Combination with Other Kinase Inhibitors: In oncology, combining GAK inhibitors with other targeted therapies could overcome resistance mechanisms and improve treatment outcomes. The use of the non-selective kinase inhibitor erlotinib (B232) in combination with sunitinib (B231) has been explored, but side effects are a concern, highlighting the need for more selective inhibitors.

Advancements in Delivery Systems and Formulation Strategies

The physicochemical properties of this compound derivatives, such as their solubility and permeability, will influence their formulation and delivery. Like many kinase inhibitors, these compounds may have poor aqueous solubility. isfcppharmaspire.comnih.gov Advanced drug delivery systems can be employed to overcome these challenges.

Future research in this area will likely focus on:

Nanoparticle-based Delivery Systems: Utilizing liposomes, polymeric nanoparticles (e.g., PLGA), and other nanocarriers to improve solubility, enhance bioavailability, and enable targeted delivery to specific tissues or cells. nih.govnih.gov

Controlled-Release Formulations: Developing formulations that provide sustained release of the drug, which can improve patient compliance and reduce dosing frequency. nih.gov

Targeted Delivery: Functionalizing delivery systems with ligands that bind to specific receptors on target cells to increase efficacy and reduce off-target effects. nih.govmdpi.com

Below is a table summarizing potential drug delivery systems for antiviral compounds:

Delivery SystemDescriptionPotential Advantages for this compound Derivatives
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. isfcppharmaspire.comCan improve solubility, protect the drug from degradation, and facilitate cellular uptake. isfcppharmaspire.com
Polymeric Nanoparticles Made from biodegradable polymers like PLGA, they can encapsulate or adsorb drugs. nih.govOffer controlled release, improved stability, and the potential for surface modification for targeted delivery. nih.govnih.gov
Solid Dispersions The drug is dispersed in a solid matrix, which can enhance the dissolution rate of poorly soluble compounds. isfcppharmaspire.comCan improve the oral bioavailability of compounds with low aqueous solubility.

Translational Research and Clinical Potential of this compound-Based Therapeutics

The ultimate goal of this research is to translate promising preclinical findings into clinical applications. The broad-spectrum antiviral activity of this compound derivatives against emerging and re-emerging viruses with pandemic potential, such as Dengue, Ebola, and Chikungunya, underscores their significant clinical potential. nih.govdtic.mil

The path to clinical translation will involve:

Investigational New Drug (IND)-enabling Studies: Conducting the necessary safety, toxicology, and manufacturing studies to support an IND application to regulatory authorities. dtic.mil

Phase I Clinical Trials: Evaluating the safety, tolerability, and pharmacokinetics of the lead compound in healthy human volunteers.

Phase II and III Clinical Trials: Assessing the efficacy of the drug in patients with the targeted disease.

The support from translational research programs indicates a strong interest in moving these compounds toward clinical development.

Q & A

Q. What are the common synthetic routes for preparing isothiazolo[4,3-b]pyridin-3-amine derivatives?

The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 3,6-dibromoisothiazolo[4,3-b]pyridine as a key intermediate. For example, coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in the presence of K₂CO₃ and Pd(PPh₃)₄ yields substituted derivatives. Purification typically employs silica gel flash chromatography with solvent gradients like cyclohexane/ethyl acetate (ratios 1:1 to 9:1) .

Q. How are this compound derivatives characterized structurally?

Characterization relies on:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent integration and chemical shifts (e.g., aromatic protons at δ 7.89–8.66 ppm, methoxy groups at δ 3.95–3.97 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validation of molecular ions (e.g., [M+H]+^+ at m/z 372.1376) .
  • Chromatography : Purity assessment via TLC and HPLC .

Q. What challenges arise in optimizing reaction yields for these compounds?

Yields vary significantly (7–94%) due to steric hindrance, electronic effects of substituents, and catalyst efficiency. For instance, coupling 6-bromo-N-(tetrahydro-2H-pyran-4-yl)this compound with 3,4-dimethoxyphenylboronic acid yielded only 16%, likely due to competing side reactions .

Advanced Research Questions

Q. How does structural modification of the isothiazolo[4,3-b]pyridine core influence kinase inhibition (e.g., GAK/AAK1)?

Substituents at positions 3 and 6 modulate potency:

  • Position 3 : Morpholino or piperidine groups enhance solubility and target binding (e.g., 3-(cis-2,6-dimethylmorpholino) derivatives show improved IC₅₀ values) .
  • Position 6 : Electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) improve affinity via π-π stacking in kinase active sites. SAR studies reveal that bulky substituents reduce activity due to steric clashes .

Q. How can regioselective cross-coupling reactions be achieved on polyhalogenated isothiazolo[4,3-b]pyridines?

Sequential palladium-catalyzed reactions enable regioselectivity. For example, 3,6-dibromoisothiazolo[4,3-b]pyridine undergoes selective coupling at position 6 with arylboronic acids before functionalization at position 3. Reaction conditions (solvent, temperature) and ligand choice (e.g., PPh₃ vs. XPhos) critically influence selectivity .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Data triangulation : Combine enzymatic assays (e.g., GAK inhibition), cellular toxicity profiling, and molecular docking to distinguish target-specific effects from off-target interactions.
  • Meta-analysis : Compare IC₅₀ trends with substituent electronic parameters (Hammett constants) or steric bulk (Taft indices). For example, low activity in 12g (7% yield) may correlate with poor solubility rather than intrinsic potency .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound analogs?

  • Silica gel chromatography : Effective for separating polar intermediates (e.g., carboxamide derivatives) using gradients like ethyl acetate/hexane .
  • Recrystallization : Useful for high-purity crystalline products (e.g., hydrochloride salts) .

Q. How are reaction conditions tailored to improve yields in challenging couplings?

  • Solvent optimization : DMF or ethanol enhances solubility of boronic acids .
  • Catalyst screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in electron-deficient systems .
  • Temperature control : Reflux (100°C) accelerates sluggish reactions but risks decomposition .

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Feasible Synthetic Routes

Reactant of Route 1
Isothiazolo[4,3-b]pyridin-3-amine
Reactant of Route 2
Isothiazolo[4,3-b]pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.